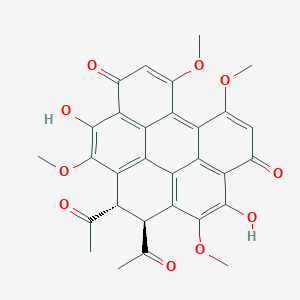

Elsinochrome A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H24O10 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m0/s1 |

InChI Key |

SVDUCZIGPIYIHQ-HOTGVXAUSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Canonical SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Elsinochrome A: A Technical Guide to its Discovery, Isolation, and Characterization from Elsinoë Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a polyketide-derived perylenequinone, is a secondary metabolite produced by various fungal species of the genus Elsinoë. These fungi are notable plant pathogens, causing diseases such as citrus scab. The red-orange pigment of this compound is associated with the virulence of these pathogens. Its photodynamic properties, where it generates reactive oxygen species upon light exposure, make it a molecule of interest for potential applications in photodynamic therapy and as a photosensitizer. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthesis of this compound, with a focus on detailed experimental protocols and quantitative data for researchers in mycology, natural product chemistry, and drug development.

Discovery and Biological Significance

Elsinochromes were first isolated and chemically characterized in 1957 from cultures of Elsinoë randii.[1] These pigments are non-host-selective phytotoxins, meaning they are toxic to a broad range of plants, not just the host species of the fungus.[1][2] The toxicity of this compound is light-dependent; upon illumination, it generates reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which cause cellular damage.[1][2][3] This photodynamic activity is crucial for the pathogenicity of Elsinoë species, as it is required for the formation of necrotic lesions on host plants.[1] this compound has a high singlet-oxygen quantum yield of 0.98, making it a potent photosensitizer.[1][4]

Experimental Protocols

Fungal Culture and this compound Production

Elsinoë fawcettii, a common producer of this compound, can be cultured on various media to induce pigment production. Potato Dextrose Agar (PDA) is a commonly used solid medium. For liquid cultures, Potato Dextrose Broth (PDB) can be utilized.

Protocol for Fungal Culture:

-

Prepare PDA or PDB according to the manufacturer's instructions.

-

Inoculate the medium with a pure culture of Elsinoë fawcettii.

-

Incubate the cultures at 25-28°C.

-

Crucially, expose the cultures to constant fluorescent light to stimulate this compound biosynthesis. Production is significantly reduced in darkness.[5]

-

Incubate for 15-30 days. The mycelium will develop a characteristic red-orange pigmentation as this compound accumulates.

Extraction of this compound

This compound is an intracellular pigment and needs to be extracted from the fungal mycelium.

Protocol for Extraction:

-

Harvest the fungal mycelium from the solid or liquid culture. For solid cultures, the mycelial mat can be scraped off the agar surface. For liquid cultures, the mycelium can be collected by filtration.

-

Dry the mycelium to remove excess water.

-

Grind the dried mycelium into a fine powder to increase the surface area for extraction.

-

Suspend the powdered mycelium in acetone or ethyl acetate.[1][4] A common ratio is 1 gram of dried mycelium to 10-20 mL of solvent.

-

Stir or sonicate the suspension for 1-2 hours at room temperature.

-

Separate the solvent from the mycelial debris by filtration or centrifugation.

-

Repeat the extraction process with fresh solvent to ensure complete recovery of the pigment.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

Purification of this compound

The crude extract contains a mixture of Elsinochromes (A, B, and C) and other metabolites. Chromatographic techniques are employed for purification.

TLC is a useful method for the separation and qualitative analysis of Elsinochromes.

Protocol for TLC:

-

Prepare a TLC plate coated with silica gel.

-

Dissolve a small amount of the crude extract in a minimal volume of acetone or chloroform.

-

Spot the dissolved extract onto the baseline of the TLC plate.

-

Develop the plate in a chromatography chamber containing a solvent system of chloroform:ethyl acetate (1:1, v/v) .[4]

-

After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

-

The separated Elsinochromes will appear as distinct red-orange spots. This compound can be identified by its specific Rf value under these conditions.

HPLC is a high-resolution technique for the purification and quantification of this compound.

Protocol for HPLC:

-

Column: A reverse-phase C18 column (e.g., Agilent HC-C18 or YMC-Triart C18) is typically used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile:water (65:35 or 70:30, v/v) is effective.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

-

Detection: this compound can be detected by its absorbance at 460 nm or 465 nm .

-

Injection Volume: 10-20 µL of the filtered crude extract solution.

By collecting the fraction corresponding to the retention time of this compound, a pure sample can be obtained.

Data Presentation

Quantitative Data on this compound Production

The production of this compound is influenced by various environmental and nutritional factors.

| Factor | Condition for Enhanced Production | Condition for Reduced Production | Reference(s) |

| Light | Constant fluorescent light | Darkness or light/dark cycles | [5] |

| pH | Alkaline conditions | Acidic conditions | [5] |

| Carbon Source | High concentrations of sucrose (e.g., 60 g/L) | --- | [5] |

| Nitrogen Source | Limiting nitrogen conditions | Ammonium | [5] |

| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺ | Ca²⁺, Co²⁺, Li⁺ | [5] |

| Antioxidants | Ascorbate, chlorogenic acid, catechin, gallic acid | Cysteine, glutathione, α-tocopherol | [5] |

| Yield in Liquid Culture | 9-74 mg/L | --- |

Spectroscopic Data for this compound Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.

| Technique | Data | Reference(s) |

| UV-Visible Spectroscopy | Major absorbance peaks at 460, 530, and 570 nm (in acetone) | [6] |

| ¹H NMR (DMSO-d₆) | δ 15.11 (s, 2H), 7.63 (s, 2H), 4.90 (q, J = 6.8 Hz, 2H), 4.10 (s, 6H), 2.92 (s, 6H), 1.63 (d, J = 6.8 Hz, 6H) | [7] |

| ¹³C NMR (DMSO-d₆) | δ 185.3, 180.1, 161.4, 158.8, 140.2, 137.9, 128.5, 124.9, 118.6, 110.1, 107.9, 69.8, 62.3, 24.9, 21.6 | [7] |

| High-Resolution Mass Spectrometry (HRMS) | Observed [M+H]⁺ at m/z 545.1814 (calculated for C₃₀H₂₅O₁₀⁺) | [7] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and characterization of this compound.

Genetic Regulatory Network of this compound Biosynthesis

Caption: Genetic regulation of this compound biosynthesis in E. fawcettii.

Conclusion

This compound is a fascinating natural product with significant biological activity. Its role in fungal pathogenesis and its potent photodynamic properties make it a subject of ongoing research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the chemistry, biology, and potential applications of this remarkable molecule. For researchers in drug development, the high singlet-oxygen quantum yield of this compound suggests its potential as a lead compound for the development of new photodynamic therapies. Further studies into its mechanism of action and potential for targeted delivery are warranted.

References

- 1. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of a transcriptional regulator-like gene involved in biosynthesis of elsinochrome phytotoxin by the citrus scab fungus, Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors Affecting the Production of Elsinochrome Phytotoxin by the Citrus Scab Pathogen, Elsinoë fawcettii [benthamopenarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02870B [pubs.rsc.org]

The Biosynthetic Pathway of Elsinochrome A: A Technical Guide

Elsinochrome A is a perylenequinone phytotoxin produced by several fungal species of the genus Elsinoë and other phytopathogenic fungi.[1][2] These pigments are known for their photosensitizing properties, generating reactive oxygen species upon light exposure, which contributes to their virulence in host plants.[3][4] The biosynthesis of this compound proceeds through a complex polyketide pathway, encoded by a dedicated gene cluster. This guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, genetic regulation, and experimental methodologies used to elucidate this process.

Core Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, often referred to as the 'elc' cluster.[5][6] This pathway begins with the synthesis of a polyketide backbone by a type I non-reducing polyketide synthase (PKS) and involves a series of enzymatic modifications, including oxidation, methylation, and dimerization, to form the characteristic hexacyclic dihydrobenzo(ghi)perylenequinone core of this compound.[5][7]

The key steps in the biosynthetic pathway are as follows:

-

Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase, ElcA (also referred to as EfETB1 in Elsinoë fawcettii), which catalyzes the iterative condensation of acetate and malonate units to produce the common aromatic polyketide precursor, nor-toralactone.[5][6][8]

-

Formation of Naphthol Intermediates: Following the synthesis of nor-toralactone, a series of enzymatic reactions, including methylation and an oxidative ring cleavage followed by decarboxylation, are catalyzed by the bifunctional enzyme ElcB (homologous to CTB3).[5] This leads to the formation of a highly reactive naphthoquinone intermediate which is subsequently reduced to a naphthol monomer.[5]

-

Dimerization to the Perylenequinone Core: Two molecules of the naphthol intermediate undergo a double oxidative coupling to form the pentacyclic perylenequinone core.[5][7] This crucial step is catalyzed by the synergistic action of two distinct oxidases: a berberine bridge enzyme-like oxidase (BBEO), ElcE, and a laccase-like multicopper oxidase (LMCO), ElcG.[5][7] Studies have shown that a cognate pairing of these two enzyme classes is essential for the successful formation of the perylenequinone structure, suggesting a potential protein-protein interaction.[5]

-

Final Hexacyclic Ring Formation: The final step in the biosynthesis of this compound involves an oxidative enolate coupling of a perylenequinone intermediate. This reaction is catalyzed by a flavin-dependent monooxygenase, ElcH, to form the characteristic hexacyclic dihydrobenzo(ghi)perylenequinone structure of this compound.[5][7] In the absence of ElcH, the perylenequinone intermediate can undergo an intramolecular aldol reaction to form other related compounds like hypocrellin.[5][7]

Regulation of Biosynthesis

The production of this compound is known to be regulated by environmental factors, most notably light.[3][9] The expression of the elc gene cluster is significantly upregulated in the presence of light, leading to increased toxin production.[3][10][11] This light-dependent regulation involves photoreceptor genes and global regulatory factors.[3] For instance, in Elsinoë arachidis, the expression of the photoreceptor gene WC-1 and global regulators like LaeA and VeA are influenced by light, which in turn affects the expression of the Elsinochrome biosynthetic genes.[3]

Quantitative Data

Quantitative data on the biosynthesis of this compound is crucial for understanding the efficiency of the pathway and for potential bioengineering applications. The following table summarizes available quantitative information from the literature.

| Parameter | Organism | Condition | Value | Reference |

| Elsinochrome C Yield | Elsinoë arachidis | White light exposure for 28 days | 33.22 nmol/plug | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental methodologies are detailed below.

Heterologous Expression in Aspergillus nidulans

A powerful technique to characterize the function of the elc gene cluster has been its heterologous expression in a host organism with a well-established genetic system and low endogenous secondary metabolite background, such as Aspergillus nidulans.

-

Vector Construction: The entire elc gene cluster (approximately 27 kbp) is cloned into a yeast-fungal artificial chromosome (YFAC) vector.[6] This vector contains elements for replication in both Saccharomyces cerevisiae (for cloning and manipulation) and Aspergillus nidulans (for expression).[6]

-

Promoter Replacement: To control the expression of the gene cluster, the native promoter of the pathway-specific transcription factor gene, elcR, is replaced with an inducible promoter, such as the alcohol-inducible alcA promoter from A. nidulans.[6]

-

Transformation: The resulting YFAC construct is transformed into a suitable A. nidulans host strain.

-

Induction and Analysis: The transformed fungal culture is grown under inducing conditions (e.g., in the presence of an alcohol for the alcA promoter). The produced metabolites are then extracted from the mycelium and analyzed by Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) to identify this compound and its intermediates.[5][6]

Gene Disruption using CRISPR-Cas9

To determine the function of individual genes within the elc cluster, targeted gene disruption is performed using the CRISPR-Cas9 system.

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific locations within the gene of interest (e.g., elcE or elcG).

-

Cas9 and sgRNA Expression: The Cas9 nuclease and the designed sgRNA are co-expressed in the host organism containing the elc gene cluster. This can be achieved by transforming the host with plasmids encoding Cas9 and the sgRNA.

-

Mutation Induction: The Cas9-sgRNA complex creates a double-strand break at the target site. The cell's natural DNA repair mechanisms (often non-homologous end joining) can introduce mutations (insertions or deletions) that disrupt the gene's function.

-

Phenotype Analysis: The resulting mutants are analyzed for their ability to produce this compound and for the accumulation of any biosynthetic intermediates using LC-DAD-MS. The absence of the final product and the potential accumulation of precursors provide strong evidence for the disrupted gene's role in the pathway.[5]

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.

Caption: The biosynthetic pathway of this compound, highlighting key intermediates and enzymes.

Caption: A typical experimental workflow for the study of this compound biosynthesis.

References

- 1. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. mdpi.com [mdpi.com]

- 4. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 11. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Elsinochrome A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A is a perylenequinone pigment produced by various species of the fungal genus Elsinoë. As a photosensitizing agent, it has garnered significant interest for its potential applications in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its crystallographic and spectroscopic data. Detailed experimental protocols for its isolation, purification, and structural elucidation are presented. Furthermore, the mechanism of its photodynamic action, a critical aspect for its therapeutic applications, is illustrated through a signaling pathway diagram.

Chemical Structure and Properties

This compound is a complex polyketide characterized by a highly conjugated hexacyclic dihydrobenzo[ghi]perylenequinone core.[1] Its systematic IUPAC name is (1R,2R)-rel-1,2-diacetyl-1,2-dihydro-5,10-dihydroxy-3,7,8,12-tetramethoxy-benzo[ghi]perylene-4,11-dione.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₂₄O₁₀ |

| Molecular Weight | 544.51 g/mol |

| Appearance | Red-orange pigment |

| CAS Number | 24568-67-0 |

The molecule exists as a nonplanar quinone tautomer and adopts a helical conformation.[2][3] In solution, this compound is present as a mixture of roughly equal amounts of two tautomers.[3]

Stereochemistry

The stereochemistry of this compound is a crucial aspect of its structure. The molecule possesses axial chirality due to the non-planar perylenequinone chromophore.[3] The absolute configuration of the asymmetric carbons and the axial chirality have been determined through a combination of X-ray diffraction and circular dichroism (CD) spectroscopy.[3] The CD spectrum of this compound shows a close similarity to that of cercosporin, indicating the same (R)-axial chirality.[3]

Quantitative Structural Data

Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a (Å) | 12.428 (3) | [2] |

| b (Å) | 13.048 (3) | [2] |

| c (Å) | 14.933 (3) | [2] |

| V (ų) | 2421.5 (9) | [2] |

| Z | 4 | [2] |

| Dx (g cm⁻³) | 1.494 | [2] |

Note: Detailed bond lengths and angles can be found in the primary literature (Meille et al., 1989).

NMR Spectroscopic Data

The structure of this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Note: A complete table of ¹H and ¹³C NMR chemical shifts and coupling constants can be found in the primary literature (Lousberg et al., 1969).

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on general methods for the extraction of fungal secondary metabolites.

-

Fungal Culture: Elsinoë species are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), under continuous light to stimulate pigment production.[4][5]

-

Extraction: The fungal mycelium and agar are extracted with a suitable organic solvent, such as acetone or ethyl acetate, in the dark to prevent photodegradation.[4]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude pigment extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different Elsinochrome congeners.

-

Crystallization: The purified this compound fraction is further purified by recrystallization from a suitable solvent mixture (e.g., chloroform-methanol) to obtain high-purity crystals.

X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of this compound.

-

Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

Data Processing: The collected diffraction data are processed, including integration of reflection intensities, and corrected for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

NMR Spectroscopy

This protocol outlines the general procedure for obtaining NMR spectra of this compound.

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and referenced. The chemical shifts, coupling constants, and correlations are then analyzed to confirm the structure of this compound.

Signaling Pathway: Photodynamic Action of this compound

The biological activity of this compound is primarily attributed to its photosensitizing properties, which lead to the generation of reactive oxygen species (ROS) upon exposure to light. This process, known as photodynamic action, can proceed through two main mechanisms: Type I and Type II photosensitization.[6][7][8][9]

Caption: Photodynamic action of this compound via Type I and Type II mechanisms.

Upon absorption of light, this compound is excited to a short-lived singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. In the Type I pathway, the triplet sensitizer reacts directly with a substrate to produce radicals, which can then react with molecular oxygen to form superoxide anions and other ROS. In the Type II pathway, the triplet sensitizer transfers its energy directly to ground-state molecular oxygen, generating highly reactive singlet oxygen. Both pathways result in the production of ROS, which cause oxidative damage to cellular components, ultimately leading to cell death.[6][7][8][9]

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry that are fundamental to its biological activity. This guide has provided a detailed overview of its structural features, supported by crystallographic and spectroscopic data. The outlined experimental protocols offer a foundation for its isolation and characterization. Understanding the photodynamic mechanism of this compound is paramount for its development as a potential therapeutic agent, and the provided signaling pathway illustrates the key steps in its light-induced generation of cytotoxic reactive oxygen species. Further research into the specific cellular targets and in vivo efficacy of this compound will be crucial for realizing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 9. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Elsinochrome A in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a perylenequinone pigment produced by several phytopathogenic fungi of the genus Elsinoë, is a critical determinant of fungal virulence. This technical guide provides an in-depth analysis of the biological role of this compound in fungal pathogenesis, with a primary focus on Elsinoë fawcettii, the causative agent of citrus scab. We delve into its mechanism of action as a light-activated phytotoxin, the genetic and environmental regulation of its biosynthesis, and its impact on host-pathogen interactions. This guide also compiles quantitative data on its effects, details key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

Introduction

Fungal pathogens pose a significant threat to global agriculture and food security. Among the arsenal of virulence factors deployed by these pathogens, secondary metabolites play a crucial role in disease development. This compound belongs to a class of polyketide-derived photosensitizing toxins that, upon activation by light, inflict damage on host tissues, thereby facilitating fungal invasion and colonization. Understanding the multifaceted role of this compound in pathogenesis is pivotal for the development of novel and effective disease management strategies.

Mechanism of Action: A Light-Driven Assault

The primary pathogenic activity of this compound is intrinsically linked to its photosensitizing properties. It is a non-host-selective phytotoxin, meaning it can damage a broad range of plant cells once activated.[1][2][3] The core of its mechanism involves the generation of highly reactive oxygen species (ROS) upon exposure to light.[2][4][5]

-

Photosensitization and ROS Production: When this compound absorbs light energy, it transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen (O₂), generating singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS.[2][5][6] Additionally, this compound can participate in redox cycling to produce superoxide anions (O₂⁻).[5]

-

Cellular Damage: The ROS generated by photoactivated this compound indiscriminately attack vital cellular components. The primary target is the cell membrane, where ROS initiate lipid peroxidation, leading to a loss of membrane integrity and uncontrolled electrolyte leakage.[2][6] This disruption of cellular homeostasis ultimately results in rapid cell death and the formation of necrotic lesions on the host tissue.[1][2][7]

The process of this compound-mediated cellular damage is depicted in the following workflow:

Caption: Workflow of this compound-mediated phototoxicity in fungal pathogenesis.

Role in Fungal Virulence and Development

The contribution of this compound to fungal virulence is well-established through genetic studies.[1][4][8] Beyond its role as a phytotoxin, it is also implicated in fungal development, particularly in conidiation.

A Key Virulence Factor

Targeted disruption of the polyketide synthase gene, EfPKS1, which is essential for this compound biosynthesis in E. fawcettii, results in mutants that are unable to produce the toxin.[1][4] These mutants exhibit a dramatic reduction in their ability to cause disease, characterized by significantly fewer and smaller necrotic lesions on host leaves compared to the wild-type strain.[1][4][8] A strong positive correlation has been observed between the quantity of this compound produced by different fungal isolates and their pathogenic severity.[9]

Influence on Fungal Morphology and Sporulation

Interestingly, the EfPKS1 knockout mutants of E. fawcettii not only lose their virulence but also show a drastic reduction in conidiation, the process of asexual spore formation.[1][4] This suggests a pleiotropic role for the this compound biosynthetic pathway or the molecule itself in fungal development. The regulation of this compound biosynthesis and conidiation appears to be coordinately controlled by environmental cues.[2][3]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a variety of environmental stimuli and orchestrated by a complex genetic network.

Environmental Cues

-

Light: Light is a critical environmental cue for the biosynthesis of this compound.[9][10] Fungi grown in the dark produce significantly lower amounts of the toxin compared to those grown under continuous light.[11][12] This light-dependent production ensures that the toxin is synthesized when its photodynamic activity can be harnessed for pathogenesis.

-

pH: The pH of the surrounding environment also modulates this compound production. Generally, alkaline conditions tend to favor its synthesis.[2][10]

-

Nutrient Availability: Carbon and nitrogen sources in the growth medium have a profound impact on this compound biosynthesis. High concentrations of sucrose and limiting nitrogen conditions have been shown to promote its production.[10]

Genetic Regulation and Signaling Pathways

The biosynthesis of this compound is initiated by a type I polyketide synthase (PKS) and involves a cluster of co-regulated genes.[13][14] Several transcription factors and signaling pathways have been identified to play a role in regulating the expression of these genes.

-

EfPKS1 and the Biosynthetic Gene Cluster: The core of the biosynthetic pathway is the EfPKS1 gene, encoding the polyketide synthase responsible for assembling the carbon backbone of this compound.[1][4] This gene is part of a larger cluster that includes other enzymes and regulatory proteins necessary for the complete synthesis and transport of the toxin.[12]

-

Transcription Factors:

-

TSF1: A key transcriptional activator whose gene is located within the this compound biosynthetic cluster. Disruption of TSF1 leads to a complete loss of toxin production, indicating its essential role in activating the expression of the biosynthetic genes.[12][15]

-

EfSTE12: A transcription factor that acts independently of TSF1 to positively regulate this compound production. Mutants lacking EfSTE12 show reduced, but not completely abolished, toxin accumulation.[15]

-

The regulatory network governing this compound biosynthesis is complex and involves the integration of multiple environmental signals. A simplified model of this regulatory pathway is presented below:

Caption: Simplified regulatory pathway of this compound biosynthesis.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from various studies, highlighting the impact of this compound on fungal virulence and the influence of environmental factors on its production.

Table 1: Effect of Gene Disruption on Elsinoë fawcettii Virulence and Development

| Genotype | This compound Production | Lesion Formation on Citrus Leaves | Conidiation | Reference(s) |

| Wild-type | Normal | Severe | Normal | [1][4] |

| EfPKS1 knockout | Abolished | Significantly reduced | Drastically reduced | [1][4] |

| TSF1 knockout | Abolished | Significantly reduced | Defective | [12][15] |

| EfSTE12 knockout | Reduced | Unaltered | Unaltered | [15] |

Table 2: Influence of Environmental and Chemical Factors on this compound Production

| Factor | Condition | Effect on this compound Production | Reference(s) |

| Light | Continuous light vs. darkness | Significantly increased | [10][11] |

| pH | Alkaline vs. acidic | Increased | [2][10] |

| Carbon Source (Sucrose) | High concentration (60 g/L) | Increased | [10] |

| Nitrogen Source (Ammonium) | Presence | Completely inhibited | [10] |

| Metal Ions (Cu²⁺, Fe³⁺, K⁺, etc.) | Addition to media | Increased | [10] |

| Antioxidants (Ascorbate, etc.) | Addition to media | Enhanced | [10] |

| ROS Quenchers (Bixin, DABCO) | Co-application with this compound | Decreased cellular toxicity | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological role of this compound.

Fungal Strains, Culture, and this compound Extraction

-

Fungal Strains and Culture: Elsinoë fawcettii isolates are typically cultured on potato dextrose agar (PDA) at 25-28°C. For this compound production, cultures are grown under continuous fluorescent light.[1][10]

-

This compound Extraction and Quantification:

-

Fungal mycelia and the underlying agar are harvested and macerated.

-

The pigment is extracted using an organic solvent, typically acetone or a mixture of chloroform and ethyl acetate.[2][9]

-

The solvent is evaporated, and the residue is redissolved in a suitable solvent.

-

The concentration of this compound is determined spectrophotometrically by measuring the absorbance at approximately 468 nm.[9] A molar extinction coefficient may be used for absolute quantification.

-

Pathogenicity Assays

-

Detached Leaf Assay:

-

Young, susceptible leaves (e.g., from rough lemon for citrus scab) are detached and surface-sterilized.

-

A suspension of fungal conidia (or mycelial fragments) is prepared in sterile water.

-

A droplet of the inoculum is placed on the adaxial or abaxial surface of the leaf.

-

The inoculated leaves are incubated in a humid chamber under light at an appropriate temperature (e.g., 25°C).

-

Disease development, including the number and size of necrotic lesions, is monitored and recorded over several days to weeks.[16]

-

Molecular Biology Techniques

-

Targeted Gene Disruption:

-

A gene disruption cassette is constructed, typically containing a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the target gene's upstream and downstream regions.

-

Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell walls.

-

The disruption cassette is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Transformed protoplasts are regenerated on a selective medium.

-

Successful gene knockout events are confirmed by PCR and Southern blot analysis.

-

Measurement of Reactive Oxygen Species (ROS)

-

In Vitro ROS Detection: The production of specific ROS by purified this compound upon illumination can be measured using various chemical probes. For example, the oxidation of cholesterol to 5α-hydroperoxide can indicate the presence of singlet oxygen.[5]

-

Cell-Based ROS Assays:

-

Plant cell suspension cultures or protoplasts are treated with this compound.

-

A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the cells.[17]

-

The cells are exposed to light to activate the this compound.

-

The increase in fluorescence, resulting from the oxidation of the probe by ROS, is measured using a fluorometer or fluorescence microscope.[17][18]

-

Conclusion and Future Perspectives

This compound is unequivocally a key player in the pathogenesis of Elsinoë species. Its light-dependent mechanism of action, involving the generation of ROS and subsequent host cell damage, is a classic example of a potent virulence factor. The intricate regulation of its biosynthesis, which is responsive to environmental cues, highlights the sophisticated strategies employed by fungal pathogens to coordinate their attack with favorable conditions.

For drug development professionals, the this compound biosynthetic pathway and its regulatory network present attractive targets for the design of novel fungicides. Inhibitors of the EfPKS1 enzyme or modulators of the key transcription factors could potentially disarm the pathogen without directly targeting its growth, a strategy that may reduce the likelihood of resistance development. Furthermore, the photosensitizing properties of this compound itself could be explored for photodynamic therapy applications in other contexts.

Future research should focus on further elucidating the complex signaling pathways that perceive and transduce environmental signals to regulate this compound production. A deeper understanding of the interplay between the this compound pathway and other virulence mechanisms will provide a more holistic view of fungal pathogenesis and open up new avenues for disease control.

References

- 1. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 3. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gd.eppo.int [gd.eppo.int]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. mdpi.com [mdpi.com]

- 15. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. assaygenie.com [assaygenie.com]

Elsinochrome A Production in Fungi Beyond the Genus Elsinoë: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A, a polyketide-derived perylenequinone, is a photoactivated toxin known for its role in the pathogenicity of various fungi. While extensively studied in the genus Elsinoë, the causative agent of scab diseases in numerous plants, several other fungal genera have been identified as producers of this secondary metabolite. This technical guide provides an in-depth overview of this compound production in fungi other than Elsinoë, with a focus on Stagonospora, Parastagonospora, and Coniothyrium species. It consolidates available quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic and regulatory pathways involved. This resource is intended to aid researchers and professionals in the fields of mycology, natural product chemistry, and drug development in understanding and harnessing the properties of this compound from diverse fungal sources.

Fungal Producers of this compound Outside of Elsinoë

Several fungal species, primarily within the Dothideomycetes class, have been identified as producers of this compound. These findings are significant as they expand the known ecological distribution of this potent phytotoxin and present alternative sources for its isolation and study.

-

Stagonospora convolvuli : This fungus is recognized as a biocontrol agent against bindweeds. Certain aggressive isolates of S. convolvuli have been shown to produce this compound.[1] The production of this toxin by a biocontrol agent has raised environmental and consumer safety considerations, which have been evaluated to pose a low risk.[1][2]

-

Parastagonospora nodorum : A significant pathogen of wheat, P. nodorum has been found to possess the gene cluster responsible for Elsinochrome biosynthesis.[3][4][5][6] Heterologous expression of the elc gene cluster from P. nodorum in Aspergillus nidulans has confirmed its functionality in producing this compound.[3][4][5][6][7]

-

Coniothyrium glycines : The causal agent of red leaf blotch in soybeans, C. glycines, has been shown to produce this compound. The production of this toxin is light-dependent and is correlated with the virulence of the fungus.[8][9][10]

Quantitative Analysis of this compound Production

The quantification of this compound production is crucial for comparative studies and for understanding the metabolic capacity of different fungal species. The available data, primarily from studies on Coniothyrium glycines, indicates that production is significantly influenced by environmental factors, particularly light.

| Fungal Species | Condition | This compound Concentration | Reference |

| Coniothyrium glycines | Field-infected leaves | 9177 ng/g (average) | [3] |

| Coniothyrium glycines | Lab-inoculated soybean leaves | 3.8 ng/g (average) | [3] |

| Elsinoë arachidis | White light exposure (28 days) | 33.22 nmol/plug | [1] |

Experimental Protocols

Fungal Culture and this compound Induction

-

Culture Media: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of these fungi and the induction of this compound production.

-

Light Conditions: Continuous light or a light/dark cycle is essential for inducing this compound biosynthesis. Cultures grown in complete darkness typically do not produce the pigment.[8][9][10] For Coniothyrium glycines, a 12-hour light/dark cycle at 24°C (day) and 20°C (night) has been used.[5]

-

Incubation Time: Pigment production is often visible after several days of growth and may continue for several weeks. For C. glycines, pigmentation was observed after three days and largely ceased after 18 days.[8]

Extraction of this compound

Protocol for Stagonospora convolvuli (adapted from leaf tissue extraction)[5]:

-

Harvest fungal mycelium from the agar plates.

-

Freeze the mycelium with liquid nitrogen and grind it into a fine powder using a mortar and pestle.

-

Immediately suspend the powder in ice-cold water.

-

Extract the aqueous suspension twice with an equal volume of ethyl acetate.

-

Combine the organic phases, filter, and evaporate to dryness under reduced pressure.

-

Dissolve the dried extract in a suitable solvent (e.g., methanol or acetone) for analysis.

General Protocol for Fungal Cultures (adapted from mycotoxin extraction protocols)[11][12]:

-

Excise agar plugs containing fungal mycelium from the culture plates.

-

Homogenize the agar plugs in a suitable solvent such as acetonitrile acidified with formic acid or ethyl acetate.

-

Shake the mixture for a defined period (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifuge the mixture to pellet the solids and collect the supernatant.

-

Repeat the extraction of the pellet with the same or a different solvent to maximize recovery.

-

Combine the supernatants and evaporate to dryness.

-

Reconstitute the dried extract in a known volume of an appropriate solvent for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.[5]

Biosynthetic and Regulatory Pathways

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the elc cluster. Heterologous expression studies of the elc cluster from Parastagonospora nodorum have elucidated the functions of several key enzymes.[3][4][5][6][7]

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS), ElcA , to form nor-toralactone.[7] A bifunctional enzyme, ElcB , then catalyzes hydroxylation, ring opening, decarboxylation, and O-methylation to produce a naphthol monomer.[5] Two key oxidases, a berberine bridge enzyme-like oxidase (ElcE ) and a laccase-like multicopper oxidase (ElcG ), are involved in the double oxidative coupling of two naphthol monomers to form the pentacyclic perylenequinone core.[3][5][6] Subsequent modifications lead to a perylenequinone intermediate, which is then converted to this compound through an oxidative enolate coupling reaction catalyzed by a flavin-dependent monooxygenase, ElcH .[3][6][7]

Light-Mediated Regulatory Pathway

The production of this compound is tightly regulated by light. This regulation involves a complex signaling cascade that perceives light and transduces the signal to activate the expression of the elc biosynthetic genes.

Caption: Light signaling pathway regulating this compound production.

Fungi perceive blue light through a photoreceptor complex known as the White Collar Complex (WCC) , which is composed of the proteins WC-1 and WC-2.[13] Upon light activation, the WCC promotes the nuclear import of the velvet protein VeA .[14] In the nucleus, VeA forms a complex with another velvet protein, VelB, and the global regulator LaeA .[14][15][16] This heterotrimeric "velvet complex" then activates the transcription of secondary metabolism gene clusters, including the elc cluster, leading to the production of this compound.[14][15][16] The deletion of laeA or veA has been shown to significantly reduce or abolish the production of other mycotoxins in various fungi, highlighting their crucial role in regulating secondary metabolism.[16][17]

Conclusion

The identification of this compound production in fungi beyond the genus Elsinoë opens new avenues for research into the ecological roles, biosynthesis, and potential applications of this photodynamic toxin. This guide provides a foundational resource for researchers by consolidating current knowledge on the fungal sources, analytical methodologies, and the molecular pathways governing this compound synthesis. Further research is warranted to obtain more comprehensive quantitative data on this compound production across different species and to refine the experimental protocols for its extraction and analysis. A deeper understanding of the regulatory networks controlling its biosynthesis may also pave the way for metabolic engineering approaches to enhance its production for potential applications in medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound production by the bindweed biocontrol fungus Stagonospora convolvuli LA39 does not pose a risk to the environment or the consumer of treated crops [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 9. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. White Collar Proteins Help Fungi Do It in the Dark | PLOS Biology [journals.plos.org]

- 14. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Secondary Metabolism and Development Is Mediated by LlmF Control of VeA Subcellular Localization in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurospora sees the light: Light signaling components in a model system - PMC [pmc.ncbi.nlm.nih.gov]

Natural Derivatives of Elsinochrome A: A Technical Guide for Researchers

November 2025

Introduction

Elsinochrome A is a member of the perylenequinone class of natural products, known for their potent photosensitizing capabilities and diverse biological activities.[1] These compounds, produced by various fungi of the genus Elsinoë, exhibit significant potential in photodynamic therapy (PDT) and as inhibitors of key cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the natural derivatives of this compound, their chemical structures, biological activities, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, oncology, and pharmacology.

Chemical Structures of this compound and its Natural Derivatives

The core structure of elsinochromes is a highly conjugated perylenequinone system.[1] Natural derivatives primarily differ in the substitution patterns on their side chains. The structures of this compound, B, and C, along with a novel hypocrellin derivative discovered through biosynthetic studies, are presented below.

Table 1: Structures and Physicochemical Properties of this compound and its Natural Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| This compound | C₃₀H₂₄O₁₀ | 544.51[3] |

[4] |

| Elsinochrome B | C₃₀H₂₆O₁₀ | 546.52 | Similar to this compound with one acetyl group reduced to a hydroxyl group. |

| Elsinochrome C | C₃₀H₂₈O₁₀ | 548.54 | Similar to this compound with both acetyl groups reduced to hydroxyl groups. |

| Hypocrellin Derivative (12) | C₂₉H₂₄O₁₀ | 547 [M+H]⁺[5] | A hexacyclic cyclohepta(ghi)perylenequinone with a specific stereochemistry.[5] |

Spectroscopic Data

The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound and its Derivatives

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spectrometry Data (m/z) |

| This compound | Data not readily available in summarized format. | Data not readily available in summarized format. | 544.51 (Mr)[3] |

| Elsinochrome B | Data not readily available in summarized format. | Data not readily available in summarized format. | Data not readily available in summarized format. |

| Elsinochrome C | Data not readily available in summarized format. | Data not readily available in summarized format. | Data not readily available in summarized format. |

| Hypocrellin Derivative (12) | Detailed 1D and 2D NMR data available in supplementary materials of Hu et al., 2019.[5][6] | Detailed 1D and 2D NMR data available in supplementary materials of Hu et al., 2019.[5][6] | 547 [M+H]⁺[5] |

Note: Detailed NMR data for Elsinochromes A, B, and C can be found in specialized publications and databases. The data for the novel hypocrellin derivative is accessible in the supplementary information of the cited research on its heterologous biosynthesis.[5][6]

Quantitative Biological Data

This compound and its derivatives exhibit potent biological activities, most notably photodynamic activity and inhibition of Protein Kinase C (PKC).

Table 3: Quantitative Biological Activity of this compound and a Synthetic Derivative

| Compound | Biological Activity | Assay | Result |

| This compound | Photodynamic Activity | Singlet Oxygen Quantum Yield | 0.98[7] |

| MPEA (synthetic derivative) | Photodynamic Activity | Singlet Oxygen Quantum Yield | 0.73[7] |

| MPEA (synthetic derivative) | Water Solubility | - | 5.1 mg/mL[7] |

| MPEA (synthetic derivative) | Partition Coefficient | n-octanol/phosphate buffered saline | 7[7] |

| Calphostin C (related perylenequinone) | PKC Inhibition | In vitro kinase assay | IC₅₀ = 0.05 µM[8] |

| Cercosporin (related perylenequinone) | PKC Inhibition | In vitro kinase assay | IC₅₀ = 0.6 - 1.3 µM[9] |

Note: Quantitative data for the natural derivatives of this compound is limited in the public domain. The data for related perylenequinones are provided for comparative purposes.

Experimental Protocols

Isolation and Purification of Elsinochromes

A general protocol for the isolation and purification of elsinochromes from fungal cultures is outlined below. This protocol may require optimization depending on the specific fungal strain and culture conditions.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of elsinochromes.

Detailed Methodology:

-

Fungal Culture: Inoculate a suitable liquid or solid medium with the Elsinoë species of interest. Incubate under appropriate conditions of temperature, light, and aeration to promote pigment production.[10]

-

Extraction: After a sufficient incubation period (e.g., 25-30 days), harvest the fungal mycelia.[10] Extract the pigments from the mycelia using an organic solvent such as acetone or ethyl acetate. The extraction can be performed by soaking or sonication.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude pigment mixture.

-

Preliminary Purification: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.[11]

-

Characterization: Confirm the identity and purity of the isolated compounds using analytical techniques such as LC-MS and NMR.

Photodynamic Activity Assessment (MTT Assay)

The photocytotoxicity of Elsinochrome derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Workflow for MTT Assay

Caption: Workflow for assessing photodynamic activity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the Elsinochrome derivative dissolved in a suitable solvent (e.g., DMSO). Include appropriate controls (untreated cells, solvent-only control).

-

Dark Incubation: Incubate the plates in the dark for a specific period to allow for cellular uptake of the compound.

-

Irradiation: Expose the plates to a light source with an appropriate wavelength (e.g., 470 nm) and light dose. Keep a set of plates in the dark as a control for dark toxicity.

-

Post-Irradiation Incubation: Incubate the plates for a further period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

Signaling Pathways

Perylenequinones, including this compound and its derivatives, are known to be potent inhibitors of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction and are implicated in cancer development.[9][12]

General Protein Kinase C (PKC) Signaling Pathway

The activation of PKC is a key event in many signaling cascades. It is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Proposed Mechanism of PKC Inhibition by Elsinochrome Derivatives

Elsinochrome derivatives are thought to inhibit PKC by binding to its regulatory domain, specifically the C1 domain which normally binds DAG.[9] This inhibition can be enhanced by light.

Caption: Proposed mechanism of PKC inhibition by elsinochrome derivatives.

The binding of the elsinochrome derivative to the regulatory domain of PKC prevents the conformational changes necessary for the activation of its catalytic domain, thereby blocking the phosphorylation of downstream substrates.[12] This leads to the inhibition of cellular processes promoted by PKC, such as cell proliferation, and can induce apoptosis.[9]

Conclusion

The natural derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of photodynamic therapy. Their ability to act as potent photosensitizers and to inhibit key signaling pathways like the PKC pathway makes them attractive candidates for further research and drug development. This guide provides a foundational understanding of their chemistry, biology, and the experimental approaches used to study them, aiming to facilitate future investigations into these fascinating natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A novel this compound derivative: a study of drug delivery and photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 12. Design, synthesis and investigation of mechanisms of action of novel protein kinase C inhibitors: perylenequinonoid pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Elsinochrome A

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Elsinochrome A (EA), a perylenequinone photosensitizer, with a focus on its photophysical characteristics, photochemical reactivity, and the resultant photobiological effects. It is intended to serve as a technical resource for professionals engaged in photodynamic therapy (PDT) research and photosensitizer development.

Introduction to this compound

This compound (EA) is a naturally occurring perylenequinone pigment produced by various fungal species of the genus Elsinoë.[1][2] Structurally, it belongs to a class of aromatic polyketides characterized by a highly conjugated pentacyclic core, which is responsible for its potent light-induced bioactivities and unique photophysical properties.[3][4] Like other perylenequinonoid photosensitizers (PQPs), such as hypocrellins, EA has garnered significant interest for its potential application in photodynamic therapy (PDT).[5][6] This is due to several advantageous characteristics, including a high quantum yield of reactive oxygen species (ROS), low toxicity in the absence of light, and rapid in vivo metabolism.[5][6] Upon light activation, EA can induce cellular damage, primarily through the generation of singlet oxygen and other ROS, making it a promising candidate for the treatment of cancers and other diseases.[7][8][9][10]

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its photophysical and photochemical properties. These include its ability to absorb light, transition to excited states, and subsequently transfer energy or electrons to molecular oxygen to produce cytotoxic ROS.

Light Absorption and Emission

This compound exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum.[5] Acetone extracts of elsinochromes show a strong absorbance peak at 460 nm, with two lesser peaks at approximately 530 nm and 570 nm.[2][11] Theoretical studies using time-dependent density functional theory (TD-DFT) are in good agreement with these experimental observations, predicting three distinct absorption bands.[5]

Excited State Dynamics and Reactive Oxygen Species (ROS) Generation

Upon absorption of a photon, the ground state (S₀) EA molecule is promoted to a singlet excited state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[5] This T₁ state is crucial for the photochemical reactions in PDT.

This compound is a potent generator of ROS through two primary mechanisms:

-

Type II Mechanism (Singlet Oxygen Generation): The triplet state EA can directly transfer its energy to ground state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[5] EA is noted for its exceptionally high singlet-oxygen quantum yield (ΦΔ), reported to be 0.98 in DMSO, which is superior to many other photosensitizers.[5][12][13] The theoretically estimated lowest triplet excitation energy (ET1) of EA is approximately 1.46 eV in DMSO, which is significantly higher than the excitation energy of ¹O₂ (1.06 eV), making this energy transfer highly efficient.[5]

-

Type I Mechanism (Electron Transfer): In certain solvents like DMSO, EA can also participate in electron transfer reactions to produce superoxide anion radicals (O₂⁻).[1][5][14] This process is believed to involve the autoionization of EA to form an EA radical anion (EA⁻), which then reacts with ³O₂ to generate O₂⁻.[5]

Quantitative Data Summary

The key photophysical and photochemical parameters for this compound are summarized in the table below.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maxima (λmax) | 460 nm, 530 nm, 570 nm | Acetone | [2][11] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | DMSO | [5][12] |

| Lowest Triplet State Energy (ET1) | 1.46 eV (Theoretically Estimated) | DMSO | [5] |

| Lowest Triplet State Energy (ET1) | 1.44 eV (Theoretically Estimated) | Benzene | [5] |

Experimental Protocols

The characterization of this compound's photophysical and photochemical properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.

-

Objective: To measure the ground-state absorption spectrum of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic-grade solvent (e.g., DMSO, acetone). A series of dilutions are made to achieve concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Blank Measurement: A quartz cuvette (1 cm path length) is filled with the pure solvent to record a baseline correction.[15]

-

Sample Measurement: The cuvette is then filled with the this compound solution, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-700 nm).[16][17]

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar extinction coefficient (ε) can be calculated at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission from the singlet excited state of a molecule after it has absorbed light.

-

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Spectrum Acquisition: The sample is placed in a quartz cuvette. An excitation wavelength (typically at or near an absorption maximum) is selected. The emission spectrum is then scanned over a wavelength range longer than the excitation wavelength.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) under identical experimental conditions (excitation wavelength, slit widths, detector voltage). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states.

-

Objective: To observe the formation and decay of the singlet and triplet excited states of this compound.

-

Instrumentation: A femtosecond laser system that generates both a pump pulse (to excite the sample) and a delayed probe pulse (to measure the absorption changes).

-

Methodology:

-

Excitation: The sample is excited by an intense, ultrashort pump pulse at a wavelength where it absorbs.

-

Probing: A weaker, broadband probe pulse arrives at the sample at a variable time delay after the pump pulse. The absorption of this probe pulse is measured.

-

Data Acquisition: The difference in the absorbance of the probe with and without the pump pulse (ΔA) is recorded as a function of both wavelength and pump-probe delay time.

-

Data Analysis: The resulting data provides a three-dimensional map of ΔA versus wavelength and time. This map reveals spectral features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption, allowing for the determination of the lifetimes of the S₁ and T₁ states.[18][19][20][21]

-

Visualizations: Workflows and Pathways

Experimental Workflow for Photosensitizer Characterization

The following diagram illustrates the logical workflow for the photophysical and photochemical characterization of a photosensitizer like this compound.

References

- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02870B [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces cell apoptosis and autophagy in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]

- 9. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. A novel this compound derivative: a study of drug delivery and photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Simulation of ultrafast transient absorption spectra of a perylene-based light harvesting antenna - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Transient absorption spectroscopy... preview & related info | Mendeley [mendeley.com]

- 21. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

Elsinochrome A as a Non-Host Selective Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsinochrome A (EA), a perylenequinone pigment produced by various phytopathogenic fungi of the Elsinoë genus, functions as a potent non-host selective toxin. Its toxicity is primarily mediated through a light-dependent mechanism involving the generation of cytotoxic reactive oxygen species (ROS). This document provides a comprehensive technical overview of this compound's mode of action, summarizes key quantitative data on its phytotoxicity, details relevant experimental protocols, and visualizes the underlying molecular and experimental workflows. This guide is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals involved in the development of novel herbicides and photosensitizing drugs.

Introduction

Elsinochromes are a class of red-orange pigments synthesized by many fungal species within the Elsinoë genus, which are responsible for causing scab diseases on a variety of economically important crops, most notably citrus.[1][2] These pigments are structurally similar to other well-known fungal phytotoxins like cercosporin.[1][2] this compound is a key virulence factor, contributing significantly to the development of necrotic lesions on host plant tissues.[3][4] Its non-host selective nature means it can induce damage across a broad range of plant species.[3] The toxicity of this compound is critically dependent on the presence of light, classifying it as a photosensitizing compound.[1][2]

Mechanism of Action: A Photodynamic Process

The primary mechanism underlying this compound's toxicity is its function as a photosensitizer. Upon absorption of light energy, the this compound molecule transitions to an excited triplet state. In this high-energy state, it can react with molecular oxygen (O₂) to produce highly reactive oxygen species (ROS), namely singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3]

These ROS are extremely cytotoxic and can indiscriminately damage a wide array of cellular components, including lipids, proteins, and nucleic acids.[5][6] The primary consequence of this oxidative burst is the peroxidation of lipid membranes, leading to a loss of membrane integrity, increased electrolyte leakage, and ultimately, cell death.[3][4][7]

Proposed Signaling Pathway in Plant Cells

While the direct targets of this compound-generated ROS are widespread, a proposed signaling cascade leading to cell death in plants can be outlined. The initial oxidative damage to the plasma membrane and organellar membranes (chloroplasts and mitochondria) triggers a cascade of events. This disruption in cellular homeostasis can activate downstream signaling pathways, potentially involving mitogen-activated protein kinases (MAPKs) and other stress-related signaling molecules, culminating in programmed cell death (PCD) or necrosis.

Quantitative Phytotoxicity Data

The phytotoxicity of this compound has been demonstrated in various plant systems. The following tables summarize the available quantitative data.

Table 1: Cell Viability Studies on Plant Cells Exposed to this compound

| Plant Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Light Conditions | Observed Effect on Cell Viability | Reference |

| Citrus Protoplasts | 5 | 4 | Light | Significant decrease in cell viability | [7] |

| Citrus Protoplasts | 10 | 4 | Light | No viable cells remained | [7] |

| Tobacco Protoplasts | Not specified (dose-dependent) | 1 | Light | Rapid cell death | [7] |

| Tobacco Suspension Cells | Not specified (dose-dependent) | 1 | Light | Rapid cell death | [7] |